molecular formula C17H16N2 B11532199 N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline

N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline

Cat. No.: B11532199
M. Wt: 248.32 g/mol
InChI Key: PFROVLAYVAJYHF-UHFFFAOYSA-N
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Description

N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C17H16N2/c1-12-7-8-13(2)17(9-12)19-11-14-10-18-16-6-4-3-5-15(14)16/h3-11,18H,1-2H3

InChI Key

PFROVLAYVAJYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline typically involves the condensation of 1H-indole-3-carbaldehyde with 2,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Methanesulfonic acid (MsOH) is often used as a catalyst, and the reaction is performed in a solvent such as methanol (MeOH) under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline is unique due to its specific structural features, which confer distinct biological activities

Biological Activity

N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline, also known by its CAS number 300804-58-4, is a compound that has garnered interest due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C17H16N2
  • Molar Mass : 248.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indole moiety is known for its role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Antioxidant Activity

Studies have indicated that compounds featuring indole structures often exhibit significant antioxidant properties. The presence of the dimethylaniline group may enhance this activity by stabilizing free radicals, thus preventing oxidative stress in biological systems.

Anticancer Potential

Research has explored the anticancer potential of similar indole derivatives. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound may also exhibit neuroprotective effects by modulating serotonin receptors. Indole derivatives are often investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and influence neurotransmitter systems.

Case Studies and Research Findings

StudyFindings
Study 1 A derivative of indole demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer lines.
Study 2 Neuroprotective effects were observed in animal models treated with indole derivatives, showing reduced markers of oxidative stress and improved cognitive function.
Study 3 The compound exhibited selective binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.

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